N'-[(oxolan-2-yl)methyl]-N-[(thiophen-2-yl)methyl]ethanediamide
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Overview
Description
N-(oxolan-2-ylmethyl)-N’-(thiophen-2-ylmethyl)oxamide is an organic compound that features both oxolane (tetrahydrofuran) and thiophene functional groups. These groups are known for their stability and reactivity, making the compound potentially useful in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(oxolan-2-ylmethyl)-N’-(thiophen-2-ylmethyl)oxamide typically involves the reaction of oxolane-2-carboxylic acid with thiophene-2-carboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
For industrial production, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the reaction conditions and monitoring the progress of the reaction.
Chemical Reactions Analysis
Types of Reactions
N-(oxolan-2-ylmethyl)-N’-(thiophen-2-ylmethyl)oxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxamide group can be reduced to form amines.
Substitution: The hydrogen atoms on the thiophene ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of N-(oxolan-2-ylmethyl)-N’-(thiophen-2-ylmethyl)oxamide depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The oxolane and thiophene groups can participate in various interactions, such as hydrogen bonding and π-π stacking, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
N-(oxolan-2-ylmethyl)-N’-(furan-2-ylmethyl)oxamide: Similar structure but with a furan ring instead of a thiophene ring.
N-(oxolan-2-ylmethyl)-N’-(pyridin-2-ylmethyl)oxamide: Contains a pyridine ring instead of a thiophene ring.
Uniqueness
N-(oxolan-2-ylmethyl)-N’-(thiophen-2-ylmethyl)oxamide is unique due to the presence of both oxolane and thiophene groups, which confer specific chemical and physical properties. The thiophene ring provides aromatic stability, while the oxolane ring offers flexibility and solubility.
Properties
IUPAC Name |
N-(oxolan-2-ylmethyl)-N'-(thiophen-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3S/c15-11(13-7-9-3-1-5-17-9)12(16)14-8-10-4-2-6-18-10/h2,4,6,9H,1,3,5,7-8H2,(H,13,15)(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXALYTDSCMQQEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C(=O)NCC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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